4-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide
Description
4-Chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is a benzoylthiourea derivative characterized by a chloro-substituted benzamide core linked to a piperidine-containing carbamothioyl group. Its structure features:
- Piperidine ring in the carbamothioyl moiety, contributing to conformational flexibility and hydrogen-bonding capabilities.
- Thiocarbonyl (C=S) group, which distinguishes it from conventional urea derivatives and influences coordination chemistry .
This compound belongs to a broader class of benzoylthioureas, which are studied for their diverse applications in medicinal chemistry, material science, and coordination chemistry.
Properties
IUPAC Name |
4-chloro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c20-15-6-4-14(5-7-15)18(24)22-19(25)21-16-8-10-17(11-9-16)23-12-2-1-3-13-23/h4-11H,1-3,12-13H2,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEOFYROWWLOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.
Coupling with Piperidine: The 4-chlorobenzoyl chloride is then reacted with 4-(piperidin-1-yl)aniline in the presence of a base such as triethylamine to form the desired benzamide derivative.
Thioamide Formation: The final step involves the conversion of the amide to a thioamide using Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide undergoes several types of chemical reactions:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioamide group can be oxidized to a sulfoxide or sulfone, and reduced back to the amide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amide derivatives.
Hydrolysis: Corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
4-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and analgesic properties.
Biological Research: Used as a tool compound to study the role of thioamides in biological systems.
Pharmacology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: It can influence various signaling pathways involved in inflammation and pain.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in Benzoylthiourea Derivatives
The target compound shares a common benzoylthiourea backbone with analogues such as:
- 4-Chloro-N-{[4-chloro-3-(trifluoromethyl)phenyl]carbamothioyl}benzamide (CCDC 1587395): Replaces the piperidine group with a trifluoromethyl-chlorophenyl substituent, enhancing steric bulk and electron-withdrawing effects .
- 4-Methoxy-N-((4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)benzamide (7) : Incorporates a sulfonyl-thiophene group and piperazine ring, altering solubility and electronic properties compared to the piperidine-based target compound .
Table 1: Key Substituent Effects on Physicochemical Properties
Crystal Structure and Conformational Analysis
- Piperidine Conformation: In 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate (CSD entry), the piperidine adopts a chair conformation with dihedral angles influencing crystal packing . The target compound’s piperidinylphenyl group may adopt similar chair conformations but with altered intermolecular interactions due to the phenyl spacer.
- Hydrogen Bonding: The monohydrate analogue forms O-H⋯N and N-H⋯O bonds involving water molecules . In contrast, the target compound’s thiocarbonyl group may participate in weaker C-H⋯S interactions, affecting solubility and crystallinity.
Electronic and Bioactive Properties
- Electron-Withdrawing Effects : The chloro group increases electrophilicity compared to methoxy or methyl substituents in analogues like 4-methoxy-N-((4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)benzamide .
- Piperidine vs.
- Antimicrobial Potential: Piperidine derivatives (e.g., 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide) are reported to exhibit antimicrobial activity, suggesting the target compound may share similar mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
